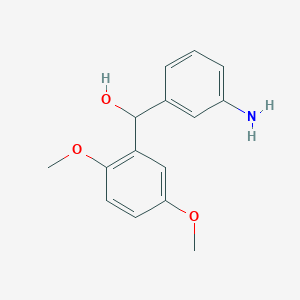
2,5-Dimethoxy-3'-aminobenzhydrol
Cat. No. B8300180
M. Wt: 259.30 g/mol
InChI Key: QVDMIHWJFOZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03999991
Procedure details


To 300 ml of acetic acid were added 96 g of zinc powder and 50 g of the 2,5-dimethoxy-3'-aminobenzhydrol prepared in (b) then 240 ml of a 35% hydrochloric acid aqueous solution was added dropwise at 80° C. After 30 minutes the same amount of the 35% hydrochloric acid solution was further added. After 2 hours of stirring, the mixture was cooled and the supernatant liquid was separated, to which an aqueous solution of sodium hydroxide was added until the pH became 5. An oily product deposited which was extracted with ethyl acetate and washed with an aqueous solution of sodium bicarbonate. Drying with sodium sulfate followed by distillation under a reduced pressure on an oil bath whereby a distillation fraction boiling in the range 170° to 175° C was collected provided 36 g of crystals with a melting point of 81° to 84° C.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:4]=1[CH:5](O)[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1.Cl>[Zn].C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][C:4]=1[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(C2=CC(=CC=C2)N)O)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 2 hours of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant liquid was separated, to which an aqueous solution of sodium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the pH
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous solution of sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying with sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation under a reduced pressure on an oil bath whereby a distillation fraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
boiling in the range 170° to 175° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)OC)CC1=CC(=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
